N-(2-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide
Description
N-(2-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a structurally complex acetamide derivative featuring a 2-chloro-4-methylphenyl group attached to the nitrogen of the acetamide backbone. The molecule also incorporates a pyridinone ring substituted at the 3-position with a 3-phenyl-1,2,4-oxadiazole moiety. The chlorine and methyl substituents on the phenyl ring may enhance lipophilicity and metabolic stability, while the oxadiazole-pyridinone scaffold could contribute to hydrogen bonding and π-π stacking interactions with biological targets.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c1-14-9-10-18(17(23)12-14)24-19(28)13-27-11-5-8-16(22(27)29)21-25-20(26-30-21)15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRGYSXSBPXCIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Pyridine Derivative Synthesis: The pyridine ring is often constructed via condensation reactions involving aldehydes and ammonia or amines.
Coupling Reactions: The final step involves coupling the oxadiazole and pyridine derivatives with the chloro-methylphenyl acetamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes with rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridine rings, leading to the formation of quinones or N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea under heating conditions.
Major Products
Oxidation: Formation of quinones or N-oxides.
Reduction: Formation of amines or reduced oxadiazole derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may serve as a probe or ligand in studying enzyme interactions or receptor binding due to its potential bioactivity.
Medicine
Medicinally, N-(2-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound might be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole and pyridine rings could play crucial roles in binding to these targets, while the chloro-methylphenyl group might influence the compound’s pharmacokinetics and distribution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives from recent literature.
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide ()
- Structural Differences: The phenyl ring substituent is 3-chloro-4-methoxy (vs. 2-chloro-4-methyl in the target compound). The oxadiazole is substituted with a 4-chlorophenyl group (vs. 3-phenyl in the target). Additional methyl groups at the 4- and 6-positions of the pyridinone ring.
- The 4-chlorophenyl substitution on the oxadiazole may enhance steric bulk, affecting binding pocket interactions. Methyl groups on the pyridinone could improve metabolic stability but reduce conformational flexibility .
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide ()
- Structural Differences: Replaces the pyridinone core with a pyrazole ring containing an amino and methylsulfanyl group. The oxadiazole is substituted with a 4-methoxyphenyl group. The acetamide is linked to a 2-chlorobenzyl group instead of a 2-chloro-4-methylphenyl.
- Implications: The pyrazole ring introduces additional hydrogen-bonding sites (amino group) and a thioether (methylsulfanyl), which may influence redox properties. The benzyl group’s chlorine at the 2-position (vs. 4-methyl in the target) could alter steric and electronic effects .
N-(4-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Structural Differences: Replaces the oxadiazole-pyridinone system with a 1,2,4-triazole ring substituted with ethyl and pyridinyl groups. Includes a sulfanyl (thioether) linker instead of an oxygen-based bridge.
- Implications :
Tabular Comparison of Key Properties
Discussion of Structural and Functional Trends
- Heterocyclic Core Modifications :
- Substituent Effects :
Biological Activity
N-(2-chloro-4-methylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a compound of interest due to its potential biological activities. The compound features a complex structure that includes a chlorinated aromatic ring and an oxadiazole moiety, which have been associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
Chemical Structure
Biological Activity Overview
Research indicates that compounds containing an oxadiazole unit exhibit a wide range of biological activities, including anticancer and enzyme inhibition properties. Specifically, derivatives of 1,2,4-oxadiazole have shown promise in drug discovery due to their ability to selectively inhibit certain enzymes that are crucial in cancer progression.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 16a | SK-MEL-2 | 0.65 | Cell cycle arrest at G0-G1 phase |
| 16b | PANC-1 | 2.41 | Induction of apoptosis |
| 17a | MCF-7 | 0.65 | Disruption of DNA duplication machinery |
| 17b | HeLa | 2.41 | Apoptotic pathways activation |
These findings suggest that structural modifications in the oxadiazole derivatives can enhance their anticancer activity, making them viable candidates for further development as anticancer agents .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes involved in cancer metabolism. Notably, the inhibition of carbonic anhydrase (CA) has been a focal point:
| Enzyme Type | Inhibition Potency (IC50) |
|---|---|
| hCA IX | 89 pM |
| hCA II | 0.75 nM |
Such selectivity indicates that the compound could serve as a lead for developing new CA inhibitors with potential applications in cancer therapy .
Case Studies
Several case studies have highlighted the effectiveness of oxadiazole derivatives in clinical settings:
- Case Study on SK-MEL-2 Cells : A derivative similar to our compound was tested against SK-MEL-2 melanoma cells and showed significant cytotoxicity with an IC50 value of 0.65 µM. Flow cytometry analysis revealed that these compounds induce cell cycle arrest at the G0-G1 phase, suggesting a mechanism involving cell growth inhibition .
- PANC-1 Pancreatic Cancer Study : The same derivative exhibited an IC50 value of 2.41 µM against PANC-1 cells. This study emphasized the importance of structural modifications in enhancing biological activity and selectivity towards cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
